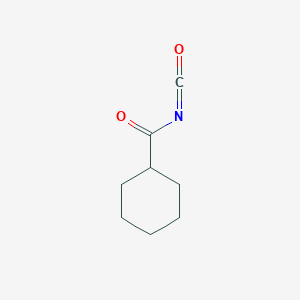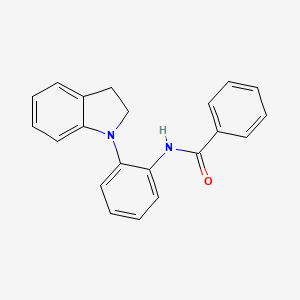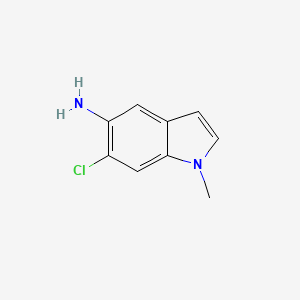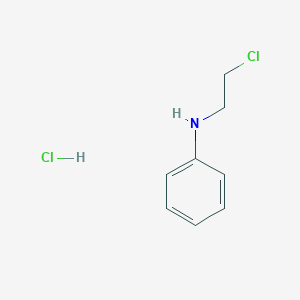
Isopropyl 3-(2-furanyl)acrylate
Übersicht
Beschreibung
Isopropyl 3-(2-furanyl)acrylate is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 3-(2-furanyl)acrylate typically involves the reaction of 2-acetylfuran with appropriate reagents under acidic conditions. For example, 2-acetylfuran can be reacted with substituted benzaldehydes using a 1-M HCl acetic acid solution to yield the desired product . This method is commonly used in laboratory settings to produce small quantities of the compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 3-(2-furanyl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction of the double bond in the prop-2-enoate moiety can yield saturated esters.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the double bond can produce saturated esters.
Wissenschaftliche Forschungsanwendungen
Isopropyl 3-(2-furanyl)acrylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Isopropyl 3-(2-furanyl)acrylate involves its interaction with specific molecular targets and pathways. The furan ring and the prop-2-enoate moiety can interact with enzymes and receptors, leading to various biological effects. For example, furan derivatives have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin synthesis . The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound is similar in structure but has an ethyl group instead of a propan-2-yl group.
Furan-2-carboxylic acid: A simpler furan derivative with a carboxylic acid group.
2-Acetylfuran: A precursor in the synthesis of Isopropyl 3-(2-furanyl)acrylate.
Uniqueness
This compound is unique due to its specific combination of a furan ring and a prop-2-enoate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
72987-57-6 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
propan-2-yl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H12O3/c1-8(2)13-10(11)6-5-9-4-3-7-12-9/h3-8H,1-2H3/b6-5+ |
InChI-Schlüssel |
ASFDSPFXJFSSEX-AATRIKPKSA-N |
Isomerische SMILES |
CC(C)OC(=O)/C=C/C1=CC=CO1 |
Kanonische SMILES |
CC(C)OC(=O)C=CC1=CC=CO1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

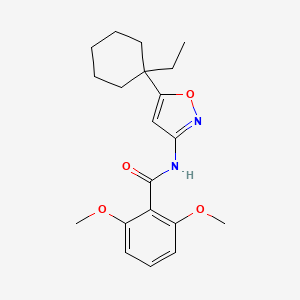
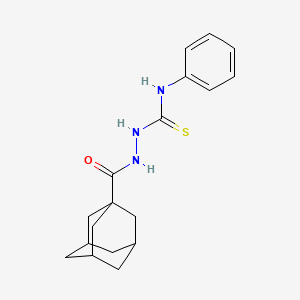
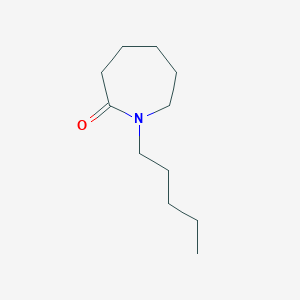
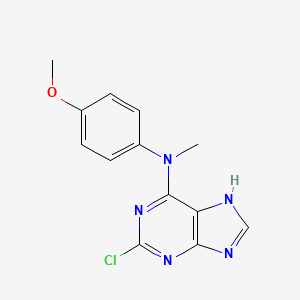
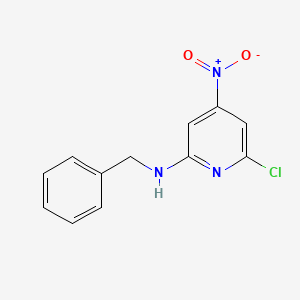
![4-Methoxy-3-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B8667154.png)
